1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(15-10-5-6-10)9-7-17(8-9)14-16-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTISUOGIHBYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with substituted 2-amino-benzothiazole intermediates.
Chemical Reactions Analysis
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial agent.
Biological Studies: The compound has been investigated for its potential to inhibit certain enzymes and proteins, making it a candidate for drug development.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the synthesis of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of 1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide lies in its azetidine ring and cyclopropyl substituent. Below is a comparative analysis with structurally related compounds:
Key Observations :
- The azetidine core in the target compound provides conformational rigidity compared to the more flexible piperidine analog . This rigidity may improve binding specificity in biological targets.
Critical Analysis :
- Benzothiazole-pyrazolo-pyrimidine hybrids () demonstrate that substituents like chloro or methoxy groups significantly enhance antibacterial efficacy. The absence of such groups in the target compound may shift its activity profile toward other targets.
Methodological Approaches in Characterization
Structural elucidation of related compounds relies on advanced analytical techniques:
- X-ray crystallography : Used to confirm the (E)-configuration in imine-containing analogs (e.g., ) and resolve azetidine/piperidine ring conformations .
- Spectroscopic methods : ¹H/¹³C NMR and IR are standard for verifying functional groups, as seen in and .
- Software tools : SHELX programs () are widely employed for refining crystallographic data, ensuring high accuracy in structural assignments .
Biological Activity
1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
Key properties include:
- Molecular Weight : Approximately 250 g/mol.
- LogP : Indicates moderate lipophilicity, which may influence its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. The benzothiazole ring is known for its role in inhibiting various enzymes and receptors, which can lead to significant pharmacological effects.
Potential Mechanisms:
- Inhibition of Autotaxin : The compound may act as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions including cancer and inflammatory diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit antimicrobial properties against Gram-positive bacteria, indicating potential applications in treating infections .
Antitumor Activity
Recent studies have reported the antitumor potential of similar benzothiazole derivatives. For instance, compounds with structural similarities have shown cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be a significant area for further research.
Antimicrobial Effects
Research has indicated that compounds containing the benzothiazole structure possess antibacterial properties. For example, derivatives have been tested against Staphylococcus aureus and Bacillus subtilis, showing promising results .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a related benzothiazole derivative on human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The IC50 values were significantly lower than those observed for standard chemotherapeutics.
- Antimicrobial Screening : In vitro tests against common pathogens revealed that compounds related to this compound exhibited effective antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
